Cas no 936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate)

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate structure
936694-19-8 structure
Product Name:tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Numéro CAS:936694-19-8
Le MF:C22H35BN2O4
Mégawatts:402.335306406021
MDL:MFCD16294502
CID:1024917
PubChem ID:53216820
Update Time:2024-10-26

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
    • 4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester
    • 4-((4-BOC-PIPERAZINE)METHYL) PHENYLBORONIC ACID PINACOL ESTER
    • tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
    • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine-1-carboxylate
    • tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
    • MDL: MFCD16294502
    • Piscine à noyau: 1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
    • La clé Inchi: AAEYFMAHSYKHGD-UHFFFAOYSA-N
    • Sourire: O=C(N1CCN(CC2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)CC1)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 402.26900
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 6

Propriétés expérimentales

  • Dense: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 125-130 °C
  • Le PSA: 51.24000
  • Le LogP: 2.91430

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Informations de sécurité

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A456132-250mg
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
250mg
$12.0 2025-04-15
Ambeed
A456132-1g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
1g
$25.0 2025-04-15
Ambeed
A456132-5g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
5g
$62.0 2025-04-15
Ambeed
A456132-10g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
10g
$106.0 2025-04-15
Ambeed
A456132-25g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
25g
$217.0 2025-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ733-200mg
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
936694-19-8 95+%
200mg
113.0CNY 2021-08-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230040-250mg
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
250mg
¥31.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230040-1g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
1g
¥66.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230040-5g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
5g
¥292.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230040-10g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
10g
¥573.0 2024-04-17

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  rt → reflux; 4 h, reflux; reflux → rt
Référence
Thienopyridine and thienopyrimidine derivatives and their preparation, pharmaceutical compositions, and use as inhibitors of VEGF receptor and HGF receptor signaling for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  16 h, rt
Référence
Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds as PARP inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, rt
Référence
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2
Yu, Jiang; Luo, Lingling; Hu, Tong; Cui, Yating; Sun, Xiao; et al, European Journal of Medicinal Chemistry, 2022, 227,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Référence
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
Référence
Heterocyclic compounds as toll-like receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Référence
Oxazoles and related compounds as tyrosine kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
Référence
Synthesis of heterobifunctional BRAF degraders as anticancer agents
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 16 h, 90 °C
Référence
Preparation of novel bifunctional compounds as MerTK degraders and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  45 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane ,  Methyl isocyanate Solvents: Tetrahydrofuran ;  5 min, 150 °C
Référence
Microwave-mediated synthesis of an arylboronate library
Spencer, John; Baltus, Christine B.; Patel, Hiren; Press, Neil J.; Callear, Samantha K.; et al, ACS Combinatorial Science, 2011, 13(1), 24-31

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ;  3 h, 80 °C; cooled
Référence
Microwave-mediated reduction of heterocycle- and fluorine-containing nitroaromatics with Mo(CO)6 and DBU
Spencer, John; Rathnam, Rajendra P.; Patel, Hiren; Anjum, Nazira, Tetrahedron, 2008, 64(44), 10195-10200

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 90 °C
Référence
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors
, United States, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 90 °C
Référence
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 80 °C
Référence
Preparation of triazolopyridine compounds as antitumor agents
, China, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  3 h, rt
Référence
Indazole compound or salt thereof, and pharmaceutical composition
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
Référence
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, India, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
Référence
Oxazoles and related compounds as FLT3 kinase inhibitors and their preparation and use in the treatment of autoimmune disease
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
Référence
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, India, , ,

Méthode de production 18

Conditions de réaction
Référence
Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors
, World Intellectual Property Organization, , ,

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Raw materials

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preparation Products

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:936694-19-8)tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Numéro de commande:A859693
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:19
Prix ($):177.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936694-19-8)tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
A859693
Pureté:99%
Quantité:25g
Prix ($):177.0
Courriel